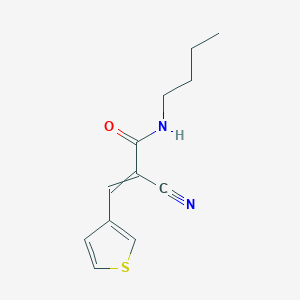

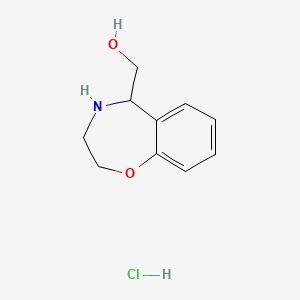

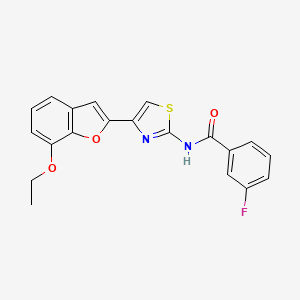

N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学的研究の応用

Agricultural Enhancements

N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide derivatives have been investigated for their efficacy in agricultural practices. For instance, N-(n-butyl) thiophosphoric triamide (NBPT) is utilized to enhance the efficiency of urea-based fertilizers. NBPT retards the hydrolysis of urea in soil, reducing ammonia volatilization and nitrite accumulation, thus improving nitrogen utilization by plants (Bremner, 1990). Furthermore, a novel NBPT formulation has been developed to reduce ammonia volatilization from urea and urea ammonium nitrate (UAN) fertilizers, demonstrating its effectiveness in minimizing nitrogen loss and enhancing nutrient availability to crops (Lasisi et al., 2019).

Bioactivity Studies

Research into enaminone complexes, which share structural similarities with this compound, reveals their potential bioactivity. These complexes have been synthesized and tested against various types of bacteria and fungi, indicating their potential as antimicrobial agents (Jeragh & Elassar, 2015).

Organic Synthesis and Chemical Research

In organic synthesis, compounds analogous to this compound have been explored for their chemical properties and applications. For example, the synthesis and antinociceptive activity of related compounds highlight their significance in developing therapeutic agents (Shipilovskikh et al., 2020). Additionally, their role in the highly enantioselective alkylation reaction of enamides, facilitated by Brønsted-acid catalysis, underscores their utility in asymmetric synthesis, offering pathways to bioactive molecules with high enantioselectivity (Guo et al., 2009).

将来の方向性

作用機序

Target of Action

The primary targets of N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide are currently unknown. This compound is a thiophene derivative, and many thiophene derivatives are known to have a variety of biological effects . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .

特性

IUPAC Name |

N-butyl-2-cyano-3-thiophen-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-3-5-14-12(15)11(8-13)7-10-4-6-16-9-10/h4,6-7,9H,2-3,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDSAFKXPDFNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=CC1=CSC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2476082.png)

![2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2476087.png)

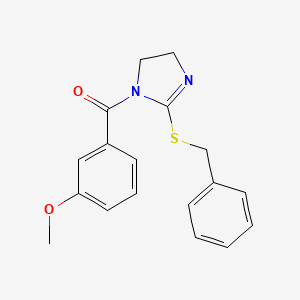

![4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2476090.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2476098.png)

![2-(2-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2476104.png)